Farinosin

Description

Contextualization within Natural Products Chemistry

Within the realm of natural products chemistry, Farinosin is classified as a sesquiterpene lactone. Natural products chemistry is broadly concerned with the diverse array of chemical compounds produced by living organisms, often referred to as secondary metabolites. These compounds are frequently the subject of research due to their unique structures and potential biological activities. Farinosin fits into this context as a compound isolated from plant sources. essencejournal.comnih.govmdpi.com The field encompasses the identification of new natural products, the elucidation of their chemical structures using advanced analytical techniques, and the study of their biosynthesis and distribution in nature. mdpi.comfrontiersin.org

Historical Perspective of Farinosin Research Significance

Early significant academic research on Farinosin includes the determination of its chemical structure. A key publication in The Journal of Organic Chemistry in 1968 reported on the structure of Farinosin, isolated from Gaillardia species. researchsolutions.comacs.org This structural elucidation was a foundational step in understanding the compound and paved the way for further investigations into its properties and presence in other natural sources. researchsolutions.comacs.org

Current Research Landscape and Emerging Trajectories

Current academic research involving Farinosin continues to explore its role in the organisms that produce it. Studies have investigated its presence and concentration in plants such as Encelia farinosa, particularly in relation to ecological interactions like plant defense against herbivores. ucr.edu This research often involves analyzing the compound's levels under different environmental conditions or in response to biological stimuli. ucr.edu The broader field of natural products chemistry, relevant to Farinosin research, is seeing emerging trajectories in advanced analytical methods for isolation and characterization, as well as a continued focus on discovering bioactive compounds from natural sources. mdpi.comfrontiersin.org

An example of research findings related to Farinosin concentration in plant tissues is presented in the table below, illustrating how its levels can change over time following certain treatments:

| Time Following Treatment | Farinosin Concentration (Units) |

| Initial | Value A |

| Period 1 | Value B |

| Period 2 | Value C |

Research on sesquiterpene lactones, the class of compounds to which Farinosin belongs, remains active, with ongoing efforts to isolate new derivatives and study their properties. researchgate.net

Interdisciplinary Relevance of Farinosin Studies

The academic study of Farinosin demonstrates interdisciplinary relevance, particularly at the intersection of chemistry and biology. Investigating its role in plant defense, for instance, requires expertise in natural products chemistry for compound isolation and structure determination, as well as knowledge from chemical ecology and biology to understand plant-insect interactions and the compound's biological function. ucr.edubayanbox.ir This type of research highlights how the study of a single compound can bridge different scientific disciplines, contributing to a more comprehensive understanding of natural systems and the chemicals within them. bayanbox.ir The importance of interdisciplinary collaboration is increasingly recognized across various scientific fields to address complex research questions. nih.govresearchgate.net

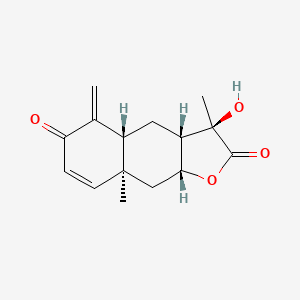

Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3R,3aS,4aR,8aS,9aR)-3-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |

InChI |

InChI=1S/C15H18O4/c1-8-9-6-10-12(19-13(17)15(10,3)18)7-14(9,2)5-4-11(8)16/h4-5,9-10,12,18H,1,6-7H2,2-3H3/t9-,10-,12+,14+,15+/m0/s1 |

InChI Key |

CYMAWWCMMZZOTB-KJMJJSJTSA-N |

SMILES |

CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)[C@@](C(=O)O3)(C)O |

Canonical SMILES |

CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Farinosin

Identifying the specific plant species that produce Farinosin and understanding their geographic and ecological distribution are fundamental steps in natural product chemistry. However, publicly available information specifically detailing the botanical sources and natural distribution of Farinosin is limited in the provided search results. While the compound's PubChem entry exists chem960.com, it does not list its natural origin.

Based on the available information, specific plant species confirmed to be natural reservoirs of Farinosin are not explicitly mentioned. Natural products are chemical molecules produced by living organisms, with a primary emphasis often placed on plant sources in this field of research mdpi.com. The discovery of such compounds necessitates the identification of the producing organism.

The geographic and ecological factors influencing the occurrence of a natural product are intrinsically linked to the distribution and habitat requirements of the plant species that produce it fiveable.mefrontiersin.orgubc.ca. Ecological biogeography examines how species and ecosystems are distributed across geographical areas, integrating principles from ecology, geography, and evolution fiveable.me. Factors such as climate, topography, and biotic interactions play crucial roles in shaping species distributions fiveable.mefrontiersin.org. For instance, Encelia farinosa, a plant species with a name related to "Farinosin" (though not confirmed as a source), is reported to occur predominantly in the Sonoran Desert ecoregion, with its range extending into other areas including the Mojave Desert and parts of California, Arizona, and Mexico blm.gov. This species generally occurs below 4,920 ft (1,500 m) and prefers rocky, shallow soils derived from various materials blm.gov. It is also an early colonizer of disturbed areas blm.gov. Understanding these factors for a source plant would provide insights into where Farinosin might be found in nature.

Extraction and Purification Strategies in Natural Product Research

The isolation of natural products from plant materials involves various extraction and purification techniques aimed at recovering the target compounds while minimizing the presence of unwanted substances mdpi.comhilarispublisher.com. The choice of method depends on the physicochemical properties of the target compound and the nature of the plant matrix hilarispublisher.com.

Solvent extraction is a widely used technique in natural product isolation, involving the use of appropriate solvents to dissolve and extract compounds from plant materials mdpi.comhilarispublisher.com. The selection of the solvent or solvent mixture, known as the menstruum, is based primarily on its ability to dissolve the desired active constituents uobasrah.edu.iq. Polar solvents like water and ethanol (B145695) are commonly used for polar compounds, while nonpolar solvents like hexane (B92381) are used for nonpolar compounds ijsra.net. Often, a mixture of water and organic solvents is used, with ethanol being a common choice due to its low toxicity frontiersin.org.

Maceration and percolation are traditional solvent-based extraction methods frequently employed in natural product research mdpi.come3s-conferences.orgarcjournals.orgencyclopedia.pub.

Maceration involves soaking the coarsely powdered plant material in a suitable solvent in a closed container for a specified period, typically at room temperature mdpi.comarcjournals.orgresearchgate.net. This allows the soluble components to dissolve into the solvent researchgate.net. The process is simple and requires minimal equipment ijsra.net. Maceration is often conducted for at least three days researchgate.net. Repeated maceration can improve efficiency, especially for valuable active constituents uobasrah.edu.iq.

Percolation is a more efficient method compared to simple maceration, involving the continuous downward displacement of the solvent through a bed of the crude drug material packed in a vessel called a percolator arcjournals.orgresearchgate.net. The solvent passes through the plant material, dissolving the soluble compounds, and the resulting liquid (percolate) is collected e3s-conferences.orgresearchgate.net. This dynamic leaching method with continuous replacement of saturated solvent by fresh solvent enhances extraction efficiency researchgate.net. Percolation is often used for preparing tinctures and fluid extracts arcjournals.org. The process is carried out at room temperature, and the percolation rate is controlled to allow for sufficient diffusion of the extracted substances into the extract e3s-conferences.org. Extracts obtained by percolation often require subsequent purification e3s-conferences.org.

These methods, while effective, can be time-consuming and may require significant amounts of solvent e3s-conferences.orgarcjournals.org.

Supercritical Fluid Extraction (SFE) is a modern extraction technique that utilizes a substance in its supercritical state as the extraction solvent mdpi.comfrontiersin.orgencyclopedia.pubscirp.org. A supercritical fluid possesses properties between those of a liquid and a gas, allowing for enhanced solubility and mass transfer mdpi.commdpi.com. Supercritical carbon dioxide (scCO₂) is the most commonly used supercritical fluid due to its non-toxicity, non-flammability, and availability scirp.org.

SFE offers several advantages, including shorter extraction times, reduced solvent consumption, and the ability to tune selectivity by adjusting temperature and pressure encyclopedia.pubscirp.orgmdpi.com. The solvating power of scCO₂ can be altered over a wide range by changing its density mdpi.com. While scCO₂ is effective for extracting non-polar compounds, co-solvents such as ethanol or methanol (B129727) are often added to increase the solubility of more polar components scirp.org. SFE has been successfully applied to extract various bioactive compounds from natural sources mdpi.com. Comprehensive two-step SFE methods using CO₂ with varying amounts of co-solvents like ethanol and water have been developed to extract compounds with different polarities in a single run rsc.org.

Summary of Extraction Methods:

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in solvent | Simple, requires few utensils, energy-conserving | Time-consuming, lower efficiency |

| Percolation | Continuous flow of solvent through plant material | More efficient than maceration | Takes more time than Soxhlet extraction, needs more solvent |

| Supercritical Fluid Extraction | Using a substance in its supercritical state as solvent | Faster, less solvent, tunable selectivity, environmentally friendly | Requires specialized equipment, can be costly |

Following extraction, purification techniques such as chromatography are typically employed to isolate the target compound, Farinosin, from the complex crude extract hilarispublisher.commasterorganicchemistry.comfrontiersin.org.

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and purification of natural products, including sesquiterpene lactones. researchgate.netzenodo.org While specific applications detailing the HPLC separation of farinosin were not extensively found, HPLC is routinely employed for both analytical and semi-preparative separation of various compounds from plant extracts. researchgate.netzenodo.orgnih.gov The technique separates compounds based on their interaction with a stationary phase and a mobile phase, allowing for the isolation of target molecules from complex matrices. researchgate.netnih.gov

Countercurrent Chromatography Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography method that does not use a solid stationary phase. ufrj.brmdpi.com This technique is particularly useful for separating polar compounds but can also be applied to non-polar substances using appropriate non-aqueous solvent systems. ufrj.br CCC encompasses various techniques, including high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC). ufrj.br These methods are valuable for the separation and purification of natural products on analytical to preparative scales. ufrj.brmdpi.com While direct application of CCC specifically for farinosin isolation was not detailed in the search results, the technique's general utility in separating natural products, including those from plant extracts, indicates its potential applicability. ufrj.brmdpi.comchromatographyonline.comnih.gov

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) is a technique used for purifying small quantities of sample and is particularly useful for obtaining a profile of components in natural extracts. rochester.edusorbtech.comnih.gov It involves using thicker layers of adsorbent material on plates compared to analytical TLC. rochester.edusorbtech.com The sample is applied as a thin line, and after development with a suitable solvent system, the separated bands are visualized (e.g., under UV light), scraped off the plate, and the compound of interest is eluted from the adsorbent. rochester.edusorbtech.com Prep-TLC has been successfully used for the isolation and purification of various natural products. nih.govrjpbcs.com

Other Advanced Chromatographic Approaches

Beyond the commonly used methods, advanced chromatographic techniques continue to be developed and applied in natural product isolation. While specific advanced methods for farinosin were not detailed, research in chromatography includes techniques like reinforced frontal affinity chromatography nih.gov and hyphenated techniques coupling chromatography with spectroscopic methods like MS and NMR for online analysis and identification during separation. zenodo.orgnih.gov Centrifugal thin layer chromatography (CTLC), which uses centrifugal force to accelerate separation, is another preparative technique for isolating plant molecules. phytojournal.com

Crystallization and Recrystallization for Purity

Crystallization and recrystallization are fundamental techniques for purifying solid compounds. researchgate.netmt.comwisc.edulibretexts.org The process involves dissolving the impure solid in a suitable hot solvent until saturation is reached, followed by cooling to allow the formation of pure crystals while impurities remain in solution. researchgate.netmt.comlibretexts.org The crystals are then collected and dried. mt.comlibretexts.org

For farinosin, crystallization from ethyl acetate-hexanes has been reported to yield colorless needles with a melting point of 199–200°C. ipn.mx An earlier report noted a melting point of 200–201°C from chloroform-hexane. ipn.mx The choice of solvent system is crucial for effective recrystallization, as the desired compound should have low solubility at low temperatures and high solubility at elevated temperatures in the chosen solvent or solvent mixture. mt.comlibretexts.org

Purity Assessment of Isolated Research Samples

Assessing the purity of isolated farinosin samples is critical for accurate characterization and subsequent studies. Various analytical techniques can be employed for this purpose. While specific detailed protocols for farinosin purity assessment were not extensively found, general methods for assessing the purity of isolated natural products include chromatographic and spectroscopic techniques.

Chromatographic methods like analytical HPLC can be used to determine the purity by analyzing the chromatogram for the presence of a single peak corresponding to farinosin and the absence or minimal presence of other peaks representing impurities. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used to analyze the components of complex mixtures and can help identify and quantify impurities in a sample. essencejournal.com

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), are invaluable for confirming the identity and assessing the purity of isolated compounds. rsc.orgresearchgate.net A pure compound will yield a clean NMR spectrum consistent with its known structure, while impurities will show additional signals. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which can be used to confirm the compound's identity and detect impurities. essencejournal.comacs.org

Melting point determination is a simple yet effective method for assessing the purity of crystalline solids like farinosin. ipn.mx A sharp melting point over a narrow range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. dss.go.th

Purity Assessment of Isolated Research Samples

Spectroscopic Purity Verification

Spectroscopic methods provide detailed information about the structure and identity of a compound, which can be used to verify its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed.

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra of a pure compound will show a specific set of signals corresponding to each unique hydrogen and carbon atom in the molecule rsc.orgresearchgate.net. The absence of extraneous signals in the NMR spectrum indicates high purity. For Farinosin, the ¹H NMR spectrum has been completely assigned, and the ¹³C NMR spectrum has been measured and assigned rsc.org. Comparing experimental NMR spectra to known data or predicted spectra is a method for structure verification and can indirectly support purity researchgate.net.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A pure compound will typically show a dominant molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions essencejournal.com. The presence of peaks corresponding to other molecular weights can indicate impurities. GC-MS, which couples the separation power of GC with the identification capabilities of MS, is particularly useful for analyzing complex mixtures and verifying the purity of eluting components essencejournal.combirchbiotech.com. LC-MS is another coupled technique used for purity assessment, detecting coelution based on mass differences sepscience.com.

UV-Vis spectroscopy can be used to assess the purity of compounds that absorb UV or visible light. The UV spectrum of a pure compound is characteristic of its chromophores mtoz-biolabs.com. In HPLC, UV detectors are commonly used, and analyzing the UV spectra across a chromatographic peak can help assess peak purity. A photodiode array (PDA) detector is particularly useful as it measures UV absorbance across a range of wavelengths, allowing for the identification of spectral variations within a peak that may indicate coelution sepscience.comwaters.com. Comparing the UV spectra at different points across a peak (e.g., leading edge, apex, trailing edge) can reveal the presence of co-eluting impurities with different UV absorption characteristics waters.com. Software can calculate parameters like "purity angle" and "purity threshold" based on spectral comparisons; a purity angle below the threshold suggests spectral homogeneity sepscience.comwaters.comchromatographyonline.com.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that has been used in the structural characterization of Farinosin, specifically to confirm its relative stereochemistry and absolute configuration rsc.orgunam.mxnih.gov. While primarily a tool for stereochemical analysis, the agreement between experimental and calculated VCD spectra can also indirectly support the purity and structural integrity of the compound being analyzed nih.govcsic.es.

Interactive Table 2: Spectroscopic Methods for Purity Verification (General Examples)

| Spectroscopic Method | Information Provided | Application in Purity Verification |

| NMR Spectroscopy | Detailed structural information (¹H, ¹³C chemical shifts, coupling constants) rsc.orgresearchgate.net | Absence of extraneous signals indicates purity; comparison to known/predicted spectra researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern essencejournal.combirchbiotech.com | Dominant molecular ion peak and characteristic fragments for the target compound; detection of other masses indicates impurities essencejournal.comsepscience.com |

| UV-Vis Spectroscopy | Light absorption characteristics mtoz-biolabs.com | Characteristic spectrum for the pure compound; spectral homogeneity across a chromatographic peak (using PDA) sepscience.comwaters.com |

| Vibrational Circular Dichroism (VCD) | Information about molecular stereochemistry rsc.orgnih.gov | Agreement between experimental and calculated spectra supports structural integrity and can indirectly suggest purity nih.govcsic.es |

The combination of chromatographic and spectroscopic techniques provides a comprehensive approach to determine and verify the purity of isolated Farinosin, ensuring the reliability of subsequent studies.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Its application to Farinosin has been crucial in deciphering its complex eudesmanolide skeleton. acs.orgcolab.wsnist.govethz.ch

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their immediate electronic environments. The ¹H NMR spectrum reveals the different types of protons, their chemical shifts, integrations (indicating the relative number of protons), and splitting patterns (providing information about neighboring protons). libretexts.orgoxinst.comieeesem.comnih.gov The ¹³C NMR spectrum provides signals for each unique carbon atom, with chemical shifts indicative of their hybridization and functional group environment. nih.govaist.go.jp Analysis of these spectra for Farinosin allows for the identification of key structural features, such as methyl groups, methylene (B1212753) and methine carbons, and carbons involved in double bonds or attached to electronegative atoms.

Two-dimensional NMR techniques are indispensable for establishing connectivity and spatial relationships between atoms, providing a more complete picture of the molecular structure. Studies on Farinosin have utilized these techniques for detailed structural assignments. acs.orgcolab.wsnmrdb.org

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds, establishing direct or vicinal proton connectivities within the molecule. oxinst.commassbank.eusohag-univ.edu.egarxiv.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). This is crucial for assigning proton signals to their corresponding carbons. massbank.eucuni.cz

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or more bonds (typically two to four bonds). These long-range correlations are vital for connecting different parts of the molecule and identifying quaternary carbons. massbank.eu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. orcid.orgnih.govgithub.iofrontiersin.orgrsc.org These through-space correlations are essential for determining the relative stereochemistry and conformation of the molecule.

By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the carbon-carbon and carbon-heteroatom framework of Farinosin and deduce the relative orientation of its substituents.

Beyond the standard 1D and 2D experiments, advanced NMR pulse sequences and sophisticated data interpretation methodologies can provide even deeper structural insights. These can include techniques aimed at resolving overlapping signals, enhancing sensitivity, or focusing on specific types of couplings or interactions. aist.go.jpgithub.iomdpi.comnih.govbiorxiv.org Computational tools and algorithms are often employed to assist in the analysis of complex NMR data, including spectral simulation and automated assignment. cuni.cz

While solution-state NMR is typically applied to compounds dissolved in a solvent, solid-state NMR is valuable for studying the structure and dynamics of solid materials, including non-crystalline or poorly crystalline forms of natural products. libretexts.orgmdpi.comnih.gov Although specific applications of solid-state NMR to Farinosin were not detailed in the search results, this technique could potentially be used to study Farinosin in its solid form if necessary.

Quantitative NMR (qNMR) is an NMR-based method used for the absolute quantification of a specific analyte within a sample by comparing the intensity of its characteristic NMR signals to those of a reference standard of known purity and concentration. While primarily used for quantification, the accuracy of qNMR relies on well-resolved and assigned signals, which are obtained through the structural analysis described in the preceding sections. Although not a primary technique for structural elucidation itself, it is an important analytical application that leverages the structural information gained from other NMR methods.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. cleancontrolling.comnumberanalytics.com This is a critical first step in structural elucidation, as it provides the molecular formula of the compound. HRMS provides high mass accuracy and resolution, enabling the differentiation of compounds with very similar nominal masses. numberanalytics.com In the context of natural product research, HRMS is frequently coupled with liquid chromatography (LC-HRMS) to analyze complex samples and identify unknown substances through non-target screening. cleancontrolling.comnih.gov The data acquired from HRMS, including precise m/z values and isotopic distributions, are used in conjunction with databases to identify potential compound matches and aid in structural determination. numberanalytics.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent detection of the resulting fragment ions. numberanalytics.comethz.ch The pattern of these fragment ions provides detailed structural information about the molecule, revealing the connectivity of atoms and the presence of specific functional groups. cleancontrolling.comnumberanalytics.com By analyzing the fragmentation pathways, researchers can deduce how the molecule breaks apart, which is highly characteristic of its structure. MS/MS data is crucial for confirming the identity of a compound and for elucidating the structures of unknown molecules, often complementing HRMS data. numberanalytics.comethz.ch This technique is commonly used in conjunction with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. mdpi.commdpi.com

Ionization Techniques in Natural Product Research (e.g., ESI, MALDI, APCI)

Ionization techniques are necessary to convert neutral molecules into ions that can be analyzed by a mass spectrometer. The choice of ionization technique depends on the properties of the analyte, such as polarity and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique widely used for polar and hydrophilic compounds. mdpi.comzenodo.orgasu.edu It typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and can also form adducts with ions like sodium or ammonium. doi.org ESI is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of a wide range of natural products. mdpi.comzenodo.orgmdpi.com It is considered a soft ionization method with low fragmentation, which helps in keeping the analyte molecule intact. asu.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for larger molecules like peptides, proteins, and polymers, but also applicable to smaller organic molecules. researchgate.netnih.gov The analyte is mixed with a matrix material, which absorbs laser energy and facilitates the ionization of the analyte. researchgate.netnih.gov MALDI is often coupled with time-of-flight (TOF) mass analyzers (MALDI-TOF MS) and can provide information about the molecular weight of compounds. nih.govresearchgate.net While generally considered soft, fragmentation can occur, especially at higher laser energies. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is an atmospheric pressure ionization technique often coupled with HPLC. wikipedia.org It is suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org Ionization in APCI occurs in the gas phase, often through ion-molecule reactions initiated by a corona discharge. wikipedia.orgnationalmaglab.orgbelilove.com APCI can produce protonated molecules ([M+H]⁺) and radical cations (M⁺•). nationalmaglab.org Unlike ESI, APCI does not require the solvent to be polar or carry a charge, making it suitable for a wider range of solvents and higher flow rates. wikipedia.orgnationalmaglab.org However, the analyte must be thermally stable and volatile due to the heating involved in the process. nationalmaglab.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. filab.frmeasurlabs.com For compounds that are not sufficiently volatile, derivatization is often required to convert them into more volatile derivatives prior to GC analysis. filab.frmdpi.comsigmaaldrich.com In GC-MS, the separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer, providing characteristic mass spectra that can be used for identification and quantification. measurlabs.com This technique finds applications in various fields, including environmental analysis, food safety, and forensic science. measurlabs.comfiocruz.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for separating and analyzing components in complex mixtures, particularly those that are non-volatile or thermally labile. cleancontrolling.comnih.govmeasurlabs.com LC separates compounds based on their interactions with a stationary phase and a mobile phase, while the coupled MS detects and identifies the separated components based on their mass-to-charge ratio. cleancontrolling.commeasurlabs.com LC-MS, especially when combined with high-resolution MS (LC-HRMS) and tandem MS (LC-MS/MS), is a powerful tool for the structural elucidation of natural products and the analysis of complex biological and environmental samples. cleancontrolling.comnih.govmdpi.commdpi.com It allows for the identification of a wide range of compounds without prior knowledge of the target substances. cleancontrolling.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) is the primary methodology used in X-ray crystallography. carleton.eduuni-ulm.de It involves obtaining a high-quality single crystal of the compound. When a beam of X-rays interacts with the ordered, periodic structure of the crystal lattice, it diffracts in specific directions according to Bragg's Law. carleton.edulibretexts.org By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. wikipedia.org This map allows crystallographers to determine the positions of the atoms and thus the molecular structure. wikipedia.orguni-ulm.de For Farinosin, single-crystal X-ray diffraction, combined with the evaluation of Hooft parameters, was used to confirm its absolute configuration. nih.gov This technique is considered non-destructive and is valuable for characterizing the atomic structure and differentiating similar materials. carleton.eduwikipedia.org

Analysis of Flack and Hooft Parameters for Stereochemistry

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule in the solid state. For chiral molecules crystallizing in Sohncke space groups, the technique can also provide information about the absolute configuration by exploiting the anomalous dispersion effect wikipedia.org. The Flack parameter (x) and the Hooft parameter (y) are two widely used metrics derived from X-ray diffraction data analysis that help to assess and confirm the absolute structure wikipedia.orgox.ac.uk.

The Flack parameter is calculated during the structural refinement process. A value near 0 with a small standard uncertainty suggests that the absolute structure model is likely correct, while a value near 1 indicates that the inverted structure is likely correct. A value around 0.5 may suggest a racemic mixture or twinning wikipedia.org. The standard uncertainty associated with the Flack parameter is crucial for its interpretation; a smaller standard uncertainty indicates a more reliable determination ox.ac.ukxraytools.commdpi.com. For enantiopure materials, a standard uncertainty below 0.04 is typically required for a reliable absolute structure assignment, although a value below 0.08 can be sufficient if enantiopurity is confirmed by other methods mdpi.com.

The Hooft parameter is an alternative approach that also utilizes Bijvoet pairs and is computed statistically from a finalized refinement ox.ac.ukplatonsoft.nl. It is considered to have potentially greater enantiomer distinguishing power due to a reduced standard uncertainty compared to the Flack parameter in some cases ox.ac.uk. The Hooft parameter analysis can also provide probabilities for the absolute structure being correct, incorrect, or the crystal being a racemic twin platonsoft.nl.

In the case of Farinosin, evaluation of the Hooft X-ray parameters was used in conjunction with vibrational circular dichroism to confirm the early assumed relative stereochemistry and absolute configuration nih.govresearchgate.net. Although a small value for the Hooft parameter could suggest the absolute configuration, independent confirmation using VCD spectral analysis was deemed necessary rsc.org.

Chiroptical Spectroscopy for Stereochemical Assignments

Chiroptical spectroscopy involves the study of the interaction of chiral molecules with polarized light and is a key tool for determining the absolute configuration of chiral compounds rsc.orgresearcher.life. This field includes techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichromism (VCD), and Optical Rotatory Dispersion (ORD) rsc.org.

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance as a function of wavelength in the ultraviolet-visible region rsc.org. ECD is particularly powerful for molecules containing chromophores rsc.org. The comparison of experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach for absolute configuration assignment researchgate.net.

However, ECD spectroscopy has limitations. It requires the presence of chromophores that absorb in the visible spectral region. If the chromophore is not directly attached to the chiral center of interest, the resulting ECD signals can be weak and difficult to interpret. Additionally, ECD spectra are often inadequate for discriminating between diastereomers rsc.org.

Vibrational Circular Dichroism (VCD) Spectroscopy and Theoretical Calculations

Vibrational Circular Dichroism (VCD) spectroscopy is a form of vibrational optical activity (VOA) that measures the differential absorption of left and right circularly polarized infrared light as a function of wavenumber rsc.orgbruker.com. VCD arises from molecular vibrational transitions and provides independent and complementary structural information compared to ECD rsc.org. VCD can be a better approach than ECD for discriminating between diastereomers rsc.org.

The determination of absolute configuration using VCD typically involves comparing the experimental VCD spectrum with computationally predicted spectra for possible stereoisomers nih.govresearcher.life. These predictions are often performed using Density Functional Theory (DFT) calculations researcher.lifecsic.es. The computational process involves determining the stable conformers of the molecule and calculating their vibrational frequencies and VCD intensities rsc.orgcsic.es. The predicted spectra for each conformer are then typically weighted based on their relative energies (e.g., Gibbs energies) and summed to generate a theoretical spectrum for a given stereoisomer rsc.orgcsic.es. Comparing the simulated spectrum with the experimental VCD spectrum allows for the assignment of the absolute configuration researcher.lifecsic.es. Software is available to facilitate the comparison of experimental and calculated VCD spectra csic.es.

VCD spectroscopy played a significant role in the reevaluation of the relative stereochemistry and the confirmation of the absolute configuration of Farinosin nih.govresearchgate.net. Comparison of the experimental VCD spectrum of a derived diacetate of a related compound with that calculated by density functional theory provided the absolute configuration researcher.life.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the rotation of plane-polarized light by a chiral substance as a function of wavelength rsc.org. ORD and ECD are interdependent due to the Kramers-Kronig relationship between them and are collectively referred to as electronic optical activity (EOA) rsc.org. ORD studies can also be used in conjunction with computational predictions to help assign absolute configuration rsc.org. However, like ECD, ORD is related to electronic transitions and may have limitations in cases where suitable chromophores are absent or for distinguishing certain stereochemical differences rsc.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the structural characterization of organic compounds, including natural products like Farinosin.

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of the molecule. These vibrations are characteristic of specific functional groups and types of bonds present in the molecule mdpi.comnih.gov. The resulting spectrum serves as a "fingerprint" that can aid in identifying functional groups and confirming the presence of certain structural features mdpi.comnih.gov. The mid-IR region (4000 cm⁻¹ to 670 cm⁻¹) is particularly useful for identifying functional groups libretexts.org. The far-IR region (below 670 cm⁻¹) can provide information about lattice vibrations in crystals and metal-ligand complexes libretexts.orgpiketech.com. Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation piketech.com.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups that absorb UV or visible light rsc.org. The pattern of absorption bands in a UV-Vis spectrum can provide information about the electronic transitions within the molecule and can be useful for identifying conjugated systems and aromatic rings researchgate.net.

In the context of Farinosin research, IR spectroscopy has been used in its structural elucidation colab.ws. UV-Vis spectroscopy can also be used to characterize the electronic properties of Farinosin if it possesses suitable chromophores.

Functional Group Identification via IR Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in Farinosin. By analyzing the characteristic absorption frequencies in the IR spectrum, researchers can deduce the presence of groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and various C-H bonds, among others mdpi.comnih.gov. This information is crucial for building and confirming the proposed structure of the molecule. For example, the presence of a carbonyl group in the lactone ring, characteristic of eudesmanolides, would be indicated by a strong absorption band in the carbonyl stretching region of the IR spectrum.

While specific IR or UV-Vis spectral data for Farinosin were not detailed in the search results beyond their general application, these techniques are standard in natural product structure elucidation pipelines.

Chromophore Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This method is particularly useful for identifying the presence of chromophores within a molecule, which are structural features that absorb light at specific wavelengths. technologynetworks.comhumanjournals.com

Computational Chemistry in Structural Elucidation

Computational chemistry plays a crucial role in modern structural elucidation, complementing experimental data by providing theoretical insights into molecular properties and behavior. researchgate.net These methods can assist in confirming proposed structures, determining relative and absolute configurations, and understanding conformational preferences. researchgate.net

Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and coupling constants. researchgate.netmdpi.comnih.govrug.nl Comparing calculated NMR data with experimental NMR spectra is a powerful method for validating a proposed structure and assigning signals. ipn.mxresearchgate.net

For Farinosin, QM calculations have been employed to aid in the complete assignment of its 1H and 13C NMR spectra. ipn.mx By iteratively minimizing the differences between simulated and experimental spectra, researchers can refine structural assignments and gain confidence in the elucidated structure. ipn.mx The accuracy of these calculations is dependent on the chosen functional and basis set, as well as the consideration of factors like solvent effects. nih.govrug.nl

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and identifying its lowest-energy conformers. ijpsr.comleidenuniv.nlnih.gov Natural products often exist as a mixture of conformers, and their biological activity and spectroscopic properties can be influenced by their preferred three-dimensional shape.

Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformations. ijpsr.comconicet.gov.ar This can be done using various computational methods, from molecular mechanics to more sophisticated QM calculations. leidenuniv.nlnih.gov For Farinosin, molecular modeling has been used in conjunction with NMR data to determine its detailed 1H NMR assignment, starting from a minimum energy conformer. ipn.mx Identifying the most stable conformer is crucial for accurate prediction of spectroscopic parameters and for understanding the molecule's behavior. ipn.mxijpsr.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. rug.nlnih.gov In structural elucidation, DFT is applied for geometry optimization, calculating spectroscopic parameters, and refining proposed structures based on experimental data. researchgate.netnih.govmdpi.com

DFT calculations were utilized in the structural studies of Farinosin for geometry optimization of different conformers. ipn.mx By calculating the relative energies of these conformers, the most stable one could be identified. ipn.mx Furthermore, DFT can be used to calculate properties like dipole transition moments and rotational strengths, which are relevant for determining absolute configuration through techniques like electronic circular dichroism (ECD) spectroscopy. ipn.mx DFT calculations can also be used to refine structural models based on experimental data such as X-ray diffraction or solid-state NMR. mdpi.comrsc.orgosti.gov

The combination of experimental NMR data and computational methods like DFT calculations of chemical shifts has become a powerful approach for the accurate and efficient structural elucidation of natural products. researchgate.netcam.ac.uk

Biosynthetic Pathways and Precursor Studies

Hypothesized Biosynthetic Route of Farinosin (e.g., Sesquiterpenoid Pathway)

Terpenoids, including sesquiterpenoids like Farinosin, are a large and diverse class of natural products derived from isoprene (B109036) units bergianska.segenome.jpresearchgate.net. Sesquiterpenoids are C15 terpenoids formed from three isoprene units genome.jp. The biosynthesis of sesquiterpenoids typically proceeds through the mevalonic acid (MVA) pathway in the cytoplasm, which leads to the formation of farnesyl diphosphate (B83284) (FPP) nih.gov. FPP is a key intermediate in the biosynthesis of sesquiterpenes, triterpenes, and sterols nih.gov. The sesquiterpenoid biosynthesis pathway begins with the removal of the diphosphate group from FPP catalyzed by sesquiterpene synthase enzymes, generating an allylic cation genome.jp. This highly reactive cation then undergoes intramolecular cyclization and other modifications to produce the diverse skeletal structures observed in sesquiterpenoids genome.jp.

Given that Farinosin is a sesquiterpene lactone, its hypothesized biosynthetic route involves the sesquiterpenoid pathway, originating from FPP. The specific cyclization and subsequent oxidation and lactone formation steps leading to the unique structure of Farinosin would be catalyzed by specific enzymes within the producing organism.

Enzymatic Studies of Biosynthetic Steps

Enzymatic studies are crucial for understanding the precise steps and catalysts involved in the biosynthesis of natural products like Farinosin. These studies often involve the isolation, characterization, and recombinant expression of the enzymes believed to be part of the biosynthetic pathway.

Enzyme Isolation and Characterization

The isolation of enzymes involved in specific biosynthetic steps typically involves working with extracts from the organism that produces the compound. Various chromatographic techniques, such as affinity chromatography, can be employed to purify target enzymes from crude homogenates nih.govnih.gov. Characterization of isolated enzymes includes determining their molecular weight, substrate specificity, kinetic parameters (like Km and Vmax), cofactor requirements, and optimal conditions (pH, temperature) nih.govijbiotech.comoup.com. For example, studies on enzymes in other biosynthetic pathways, such as aflatoxin biosynthesis, have utilized affinity chromatography for enzyme purification and subsequent characterization nih.gov. Similarly, research on carotenoid biosynthesis has involved purifying enzymes and determining their kinetic properties and metal ion requirements nih.gov.

Recombinant Enzyme Expression and Activity Assays

To further study the function of putative biosynthetic enzymes, their genes can be cloned and expressed recombinantly in suitable host systems, such as Escherichia coli or mammalian cells ijbiotech.comnih.govmdpi.comfrontiersin.orgnih.gov. Recombinant expression allows for the production of larger quantities of the enzyme for detailed biochemical analysis nih.govmdpi.com. After expression and purification, the activity of the recombinant enzyme is assessed using in vitro assays with proposed substrates ijbiotech.com. These assays measure the enzyme's ability to convert a substrate into a product, confirming its catalytic function in the pathway ijbiotech.comoup.com.

Studies on other biosynthetic enzymes, such as pyridoxal (B1214274) 5ʹ-phosphate synthase, demonstrate the process of cloning, recombinant expression in E. coli, purification, and subsequent activity assays to determine kinetic parameters and optimal conditions ijbiotech.com. Similar approaches would be necessary to confirm the role of specific enzymes in the Farinosin biosynthetic pathway.

Isotopic Labeling and Tracer Experiments in Pathway Elucidation

Isotopic labeling and tracer experiments are powerful tools used to elucidate biosynthetic pathways by tracking the fate of labeled precursors within the organism.

Stable Isotope Incorporation Studies

Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are non-radioactive isotopes that can be incorporated into molecules during biosynthesis silantes.combiorxiv.orgisotope.com. By feeding organisms with substrates enriched in stable isotopes and then analyzing the resulting natural product, researchers can determine which atoms from the precursor are incorporated into the final compound and thus infer the biosynthetic route biorxiv.orgresearchgate.net. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to detect and quantify the incorporated isotopes silantes.combiorxiv.orgisotope.com. Stable isotope labeling allows for detailed investigations of metabolic networks and the tracking of isotopologues over time biorxiv.orgresearchgate.net.

While specific stable isotope labeling studies for Farinosin were not found, this methodology is widely applied to study the biosynthesis of various natural products, including other terpenes and alkaloids biorxiv.orgnih.gov. For instance, stable isotope labeling with deuterium (B1214612) oxide has been used to study protein synthesis in cartilage nih.gov.

Radiolabeling Experiments

Radiolabeling experiments utilize radioactive isotopes, such as ¹⁴C, to trace the movement of atoms from a precursor through a metabolic pathway nih.gov. Organisms are fed with precursors labeled with a radioactive isotope, and the incorporation of radioactivity into intermediates and the final product is monitored nih.gov. This approach is highly sensitive and can provide valuable information about the flow of carbon or other elements through a biosynthetic route. Degradation of the labeled product and analysis of the radioactivity in specific fragments can pinpoint the location of the incorporated label.

Studies on the biosynthesis of other terpene metabolites in marine sponges have successfully used ¹⁴C-labeled precursors, such as ¹⁴C-labeled cyanide and thiocyanate, to demonstrate their incorporation into the target compounds and related intermediates nih.gov. A time course experiment with a ¹⁴C-labeled precursor can reveal the dynamics of the pathway, showing how the specific activity of intermediates changes over time, consistent with their position in the pathway nih.gov. This technique could be applied to study the incorporation of labeled mevalonate (B85504) or FPP into Farinosin to confirm its sesquiterpenoid origin and investigate intermediate steps.

Unfortunately, a comprehensive search for scientific literature specifically detailing the genetic and molecular basis of Farinosin biosynthesis, including gene identification, cloning, transcriptomic and proteomic analyses, and metabolic engineering approaches (corresponding to sections 4.4 to 4.4.3 of the requested outline), did not yield specific information directly related to this compound.

While the search results provided general insights into the genetic regulation of secondary metabolite biosynthesis, methods for gene identification and cloning, the application of transcriptomics and proteomics in biological studies, and strategies for metabolic engineering to enhance the production of various compounds, none of this information was specifically linked to Farinosin's biosynthetic pathway or the genes and enzymes involved in its production.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the genetic and molecular basis of Farinosin biosynthesis as strictly required by the provided outline and instructions, due to the lack of specific research findings on this topic in the available search results.

The PubChem Compound ID (CID) for Farinosin is available. chem960.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Farinosin

The complete laboratory synthesis of a complex natural product like farinosin is a significant undertaking that showcases the power and elegance of modern organic chemistry. It allows for the unambiguous confirmation of its structure and provides a renewable source for biological studies. While a dedicated total synthesis of farinosin has not been extensively reported, the synthesis of its stereoisomer, farinosone C, provides a blueprint for its construction, as the synthesis generated all four possible stereoisomers, including farinosin.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. This process helps in identifying key bond disconnections and strategic transformations. For a molecule with the complexity of farinosin, a key disconnection would likely be the ester linkage of the lactone ring, a common feature in eudesmanolides. Further disconnections would simplify the bicyclic core and the stereochemically rich side chain, guiding the chemist toward a logical synthetic pathway. The core strategy often revolves around establishing the decalin ring system with the correct relative stereochemistry, followed by the installation of the lactone and other functional groups.

Development of Convergent and Stereoselective Synthetic Routes

A convergent synthesis is a strategy that involves the independent synthesis of different fragments of a complex molecule, which are then joined together at a late stage. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. For farinosin, a convergent approach could involve the synthesis of a functionalized decalin core and a separate fragment containing the butenolide portion, which are then coupled.

Stereoselectivity is of paramount importance in the synthesis of natural products, as their biological activity is often dependent on their specific three-dimensional arrangement. The synthesis of farinosone C, and by extension farinosin, employed stereoselective reactions to control the formation of the multiple chiral centers within the molecule.

Key Reaction Methodologies and Stereochemical Control

The construction of the eudesmanolide skeleton of farinosin relies on a toolbox of powerful chemical reactions. Methodologies that could be employed in such a synthesis include:

Diels-Alder Reaction: To construct the core bicyclic system.

Aldol or Michael Additions: For the formation of carbon-carbon bonds and the introduction of functional groups.

Lactonization: To form the characteristic five-membered lactone ring.

Stereoselective Reductions: To set the stereochemistry of hydroxyl groups.

Stereochemical control is a central challenge in the synthesis of farinosin. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. The synthesis of farinosone C successfully controlled the stereochemistry, allowing for the isolation of the individual stereoisomers.

Semisynthesis of Farinosin Analogs and Derivatives

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable tool for creating derivatives of complex molecules like farinosin. This approach can be more practical than total synthesis when the natural product is readily available.

Purpose-Driven Derivatization for Enhanced Research Utility

The creation of farinosin analogs is driven by the desire to understand its structure-activity relationship (SAR) and to develop new molecules with potentially enhanced or novel biological activities. By systematically modifying different parts of the farinosin molecule, researchers can probe which functional groups are essential for its biological effects.

Synthesis of Labeled Farinosin for Mechanistic Studies

To investigate the molecular targets and metabolic fate of farinosin, the synthesis of isotopically labeled analogues is indispensable. Such labeled compounds serve as powerful probes in mechanistic studies, allowing for their detection and quantification in biological systems.

The introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be strategically achieved during a multi-step synthesis. For a complex molecule like farinosin, a convergent synthetic approach would be advantageous. This would involve the synthesis of key fragments, one or more of which would incorporate the isotopic label, followed by their assembly to construct the final eudesmanolide skeleton.

Hypothetical Labeling Strategies for Farinosin:

Deuterium Labeling: Deuterium atoms can be introduced at various positions. For instance, reduction of a carbonyl precursor to the C3-hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would install a deuterium atom at C3. Alternatively, deuterated building blocks could be used in the early stages of the synthesis to label the carbon skeleton.

Carbon-13 Labeling: The incorporation of ¹³C can be achieved using ¹³C-labeled starting materials. For example, a key step in the synthesis of the bicyclic core could utilize a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, to introduce a labeled methyl group at C8a.

Radioactive Labeling: For studies requiring high sensitivity, such as in vivo imaging, radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. This would typically involve late-stage functionalization or the use of radiolabeled precursors in the synthetic route.

The choice of isotope and its position within the farinosin scaffold would be dictated by the specific mechanistic question being addressed and the analytical techniques to be employed (e.g., mass spectrometry, nuclear magnetic resonance spectroscopy).

Methodologies for Chemical Derivatization

Chemical derivatization of farinosin can be employed to explore its structure-activity relationship (SAR), enhance its potency, and improve its pharmacokinetic properties. The farinosin molecule presents several reactive functional groups that are amenable to chemical modification.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For farinosin, key functional groups for such modifications include the tertiary hydroxyl group, the α,β-unsaturated lactone, the enone system, and the exocyclic double bond.

Table 1: Potential Functional Group Interconversions for Farinosin

| Target Functional Group | Reaction Type | Potential Reagents | Expected Product |

| C3-Hydroxyl | Esterification | Acyl chlorides, Anhydrides | C3-Esters |

| C3-Hydroxyl | Etherification | Alkyl halides (under basic conditions) | C3-Ethers |

| C3-Hydroxyl | Oxidation | Mild oxidizing agents (e.g., DMP) | C3-Ketone |

| α,β-Unsaturated Lactone | Michael Addition | Thiols, Amines | C11-Substituted adducts |

| Enone (C4-C5 double bond) | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | Dihydrofarinosin |

| Exocyclic Double Bond (C5-methylene) | Epoxidation | Peroxy acids (e.g., m-CPBA) | Spiran-epoxide |

These transformations would allow for the systematic evaluation of the importance of each functional group for the biological activity of farinosin. For instance, esterification of the C3-hydroxyl group could modulate the compound's lipophilicity and cell permeability.

Beyond simple functional group interconversions, modification of the core carbon skeleton, or scaffold, of farinosin can lead to the discovery of novel analogues with significantly different biological profiles. Such modifications can involve ring-opening, ring-closing, or rearrangement reactions.

Strategies for Scaffold Modification:

Lactone Ring Opening: The γ-lactone ring can be opened under basic conditions to yield a hydroxy carboxylic acid. This open-chain analogue could then be further modified, for example, by forming amides with various amines, leading to a diverse library of compounds.

Cycloaddition Reactions: The enone and exocyclic double bond functionalities can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be used to construct a new ring system fused to the eudesmane (B1671778) core.

Rearrangement Reactions: Acid-catalyzed rearrangements of the sesquiterpenoid skeleton are well-documented and can lead to complex and diverse structures. Treatment of farinosin with a Lewis or Brønsted acid could potentially induce skeletal rearrangements, affording novel guaianolide or other sesquiterpenoid scaffolds.

Table 2: Hypothetical Scaffold Modification Strategies for Farinosin

| Reaction Type | Target Moiety | Potential Reagents/Conditions | Expected Outcome |

| Ring-Opening | γ-Lactone | NaOH, H₂O then H₃O⁺ | Hydroxy carboxylic acid |

| Amidation | γ-Lactone (after opening) | Amine, Coupling agent (e.g., EDCI) | Hydroxy amides |

| Diels-Alder Cycloaddition | Enone System | Substituted dienes, Heat or Lewis acid | Fused polycyclic systems |

| Skeletal Rearrangement | Eudesmane Core | Lewis acids (e.g., BF₃·OEt₂) | Rearranged sesquiterpenoid scaffolds |

These advanced synthetic strategies provide access to a wide range of farinosin derivatives, enabling a comprehensive exploration of its chemical space and the potential for developing new therapeutic agents.

Mechanistic Biological Activity Studies in Vitro and Preclinical Models

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental tools for profiling the biological activity of compounds like Farinosin. These methods allow for controlled experiments to assess a compound's effects on various cellular processes and molecular targets. nih.gov Common approaches include cell-based assays, enzyme inhibition/activation studies, and receptor binding assays. promega.com

Cell-Based Assays (Specific Cell Lines, excluding human clinical trials)

Cell-based assays are widely used to investigate the effects of compounds on living cells. These assays can provide insights into a compound's impact on cellular growth, viability, proliferation, and programmed cell death pathways. nih.gov Studies on Farinosin have utilized specific cell lines to explore these effects, excluding any investigations involving human clinical trial data. oncnursingnews.com

Cellular growth modulation studies examine how a compound influences the rate at which cells increase in size and number. These studies can reveal whether a compound promotes or inhibits cell growth in different cell types. For example, some compounds have been shown to inhibit the growth of specific cancer cell lines. nih.govmdpi.com

Cell viability assays measure the number of healthy, living cells in a sample, while proliferation assays assess the rate of cell division. nih.gov These assays are crucial for determining if a compound is cytotoxic or if it affects the rate at which cells multiply. Common methods include those based on metabolic activity, such as MTT, MTS, XTT, and WST-1 assays, as well as assays measuring ATP levels or DNA synthesis. promega.comnih.govsigmaaldrich.com For instance, some studies have shown that certain sesquiterpenes, a class of compounds that includes Farinosin, can reduce cell viability at specific concentrations. researchgate.net

Investigations into apoptosis and necrosis pathways explore whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). azolifesciences.commdpi.com Apoptosis is a highly regulated process involving characteristic morphological changes and the activation of caspases, while necrosis is typically a response to injury and involves cell swelling and membrane disruption. azolifesciences.commdpi.com Understanding how a compound influences these pathways is important for assessing its potential therapeutic or toxic effects. Some compounds have been shown to induce apoptosis in cancer cells. researchgate.netmdpi.com

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are used to determine if a compound can modulate the activity of specific enzymes. sid.irbgc.ac.in Inhibitors decrease enzyme activity, while activators increase it. sid.irbgc.ac.in These studies can help identify molecular targets of a compound and understand the biochemical pathways it might affect. Enzyme inhibition can be reversible or irreversible, with different types of reversible inhibition including competitive, uncompetitive, and mixed inhibition. microbenotes.comlibretexts.orgenzyme-modifier.ch

Receptor Binding and Activation Studies

Receptor binding and activation studies investigate whether a compound can bind to specific cellular receptors and, if so, whether it activates or blocks the receptor's activity. longdom.org Receptors are proteins that bind to signaling molecules and trigger cellular responses. longdom.org Compounds that activate receptors are called agonists, while those that block them are antagonists. longdom.org Some studies have identified nuclear receptors that are activated by farnesol (B120207) and related metabolites, suggesting a potential for interaction with this class of compounds. nih.govnih.govmdpi.com

Data Tables

While specific quantitative data for Farinosin across all these assay types were not extensively detailed in the search results, the types of data generated in such studies are typically presented in tables showing:

| Assay Type | Measured Parameter | Example Data Representation |

| Cell Viability/Proliferation | Percentage of viable cells, Cell count, Metabolic activity (e.g., Absorbance, Fluorescence, Luminescence) | IC50 values, Dose-response curves |

| Apoptosis/Necrosis | Percentage of apoptotic/necrotic cells, Caspase activity, Detection of specific markers (e.g., Annexin V, PI) | Flow cytometry data, Western blot results |

| Enzyme Inhibition/Activation | Enzyme activity rate | IC50, EC50, Km, Vmax values, Inhibition constants (Ki) |

| Receptor Binding/Activation | Binding affinity, Receptor activation level | Kd values, Fold activation, Dose-response curves |

Detailed Research Findings

Based on the available information, research findings related to Farinosin's biological activity in vitro are limited in the provided search results. However, the search results provide context on the types of studies conducted for similar compounds, such as other sesquiterpenes or related natural products. For example, farnesol, an acyclic sesquiterpene, has been studied for its effects on cancer cell lines, showing suppression of proliferation and induction of apoptosis in some cases, while promoting growth in a normal cell line. researchgate.net Another sesquiterpene, farnesene, was found to reduce cell viability at concentrations higher than 100 µg/mL in cultured blood cells and showed antioxidant properties. researchgate.net Studies on other natural products and synthetic compounds utilize viability assays like Cell-Titer-Glo to assess efficacy against cancer cell lines. mdpi.com The activation of nuclear receptors by farnesol metabolites highlights a potential mechanism of action that could be relevant to Farinosin. nih.govnih.gov

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a drug discovery process that enables the rapid testing of large numbers of chemical or biological compounds against a specific biological target or for a particular biological activity bmglabtech.comwikipedia.org. This is achieved using robotics, data processing software, liquid handling devices, and sensitive detectors bmglabtech.comwikipedia.org. HTS allows researchers to quickly identify active compounds, often referred to as "hits" or "leads," from large compound libraries in a cost-effective manner bmglabtech.commedinadiscovery.com. The process typically involves preparing samples and compound libraries, establishing automated assay methods, configuring robotic workstations, and acquiring and handling data bmglabtech.com. HTS is primarily used to identify compounds that modulate a particular biomolecular pathway or affect a specific biological target wikipedia.org. While HTS is a common initial step in characterizing the biological activity of compounds, specific applications of HTS methodologies to screen Farinosin for particular activities were not detailed in the literature reviewed.

Molecular Target Identification and Validation

Molecular target identification and validation are critical steps in understanding the mechanism of action of a bioactive compound. This process aims to pinpoint the specific molecules within cells or tissues with which the compound interacts to produce its observed biological effects openaccessjournals.com. Identifying the molecular target allows for a deeper understanding of the compound's mechanism and can guide further research and development openaccessjournals.comnih.gov. Validation involves providing robust evidence that modulating the identified target is indeed responsible for the compound's therapeutic impact icr.ac.uk. Various experimental and computational approaches are employed for this purpose.

Proteomic Approaches for Target Discovery (e.g., Activity-Based Protein Profiling)

Proteomic approaches involve the large-scale study of proteins, including their structure, function, and interactions. These methods can be powerful tools for identifying the protein targets of small molecules nih.govnih.gov. Activity-Based Protein Profiling (ABPP) is a proteomic technique that uses chemical probes to covalently label active enzymes within complex biological samples nih.govacs.org. By comparing the labeling patterns in the presence and absence of a compound, researchers can identify proteins whose activity or accessibility is modulated by the compound, suggesting they may be direct targets nih.gov. Chemical proteomics, which involves the use of small molecules conjugated with tags or immobilized on a resin, is another affinity-based pull-down method for selectively isolating target proteins nih.govnih.gov. These isolated proteins can then be identified using techniques like mass spectrometry nih.gov. While proteomic approaches, including ABPP and chemical proteomics, are valuable for target discovery, specific studies utilizing these methods to identify Farinosin's protein targets were not found in the consulted literature.

Gene Expression Profiling and RNA Sequencing Analysis

Gene expression profiling measures the activity of thousands of genes simultaneously to create a global picture of cellular function wikipedia.orgcancer-pku.cn. This can reveal how cells react to a particular treatment or condition wikipedia.org. RNA sequencing (RNA-Seq) is a sequencing technology that provides a comprehensive analysis of gene expression by measuring mRNA levels thermofisher.comnih.gov. It allows for the identification of differentially expressed genes and can uncover novel transcripts and splice variants thermofisher.comnih.gov. By analyzing changes in gene expression patterns after treatment with a compound, researchers can gain insights into the cellular pathways and processes affected by the compound wikipedia.org. This can indirectly suggest potential molecular targets or downstream effects. While gene expression profiling and RNA-Seq are widely used to study the cellular impact of compounds, specific data on how Farinosin treatment affects gene expression were not available in the reviewed literature.

Signaling Pathway Modulation Investigations (e.g., Western Blot, Immunofluorescence)

Molecular Docking and Computational Target Prediction

Molecular docking is a computational method used to predict the preferred binding mode and orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor or target) researchgate.netbmrat.org. This technique helps to estimate the binding affinity and activity of the small molecule and plays an important role in the rational design of drugs and the prediction of molecular targets plos.orgnih.gov. Computational target prediction methods utilize various algorithms and databases to suggest potential protein targets for a given compound based on its chemical structure and similarity to compounds with known targets nih.gov. Molecular docking can then be used to evaluate the predicted interactions and assess the likelihood of binding nih.gov. While molecular docking and computational methods are valuable for predicting potential targets, specific studies detailing the use of these techniques to predict or analyze Farinosin's molecular targets were not found in the reviewed literature.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography and pull-down assays are affinity-based techniques used to isolate and identify proteins that bind to a specific molecule, such as a small compound thermofisher.comcreative-proteomics.com. In affinity chromatography, the compound of interest can be immobilized on a solid support, and cellular lysates are passed through the column thermofisher.com. Proteins that bind to the immobilized compound are retained and can then be eluted and identified thermofisher.com. Pull-down assays are similar in principle and are often used for studying protein-protein interactions or identifying proteins that interact with a bait molecule thermofisher.comsigmaaldrich.com. A tagged version of the compound or a protein known to interact with it can be used as bait to "pull down" interacting partners from a cell lysate creative-proteomics.comthermofisher.com. These techniques are valuable for experimentally identifying the direct binding partners of a compound. While affinity chromatography and pull-down assays are established methods for target identification, specific applications of these techniques to determine Farinosin's binding partners were not detailed in the consulted literature.

Mechanism of Action Elucidation at the Cellular and Molecular Level

Specific, detailed studies directly investigating the mechanism of action of Farinosin at the cellular and molecular level, including its effects on intracellular pathways, molecular interactions, and subcellular localization, were not extensively identified in the searched literature.

Intracellular Pathway Perturbation Analysis

Despite the general understanding that natural compounds can perturb various intracellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation chem960.commitoproteome.org, specific data detailing how Farinosin interacts with or modulates particular intracellular pathways were not found. Research on other natural compounds, such as Fraxinellone, has utilized methods to assess pathway activation (e.g., JNK/P53 pathway) in preclinical models, but similar studies specifically for Farinosin were not identified.

Molecular Interaction Studies (e.g., protein-ligand interactions, DNA/RNA binding)

Subcellular Localization Studies

Information regarding the precise subcellular localization of Farinosin within cells was not found in the searched literature. While the subcellular localization of other compounds and proteins has been investigated to understand their function and mechanisms, specific experimental data on where Farinosin accumulates or acts within a cell were not identified. General classifications for related compounds like Encelin (B94070) mention potential locations such as cytoplasm and cell membrane, but lack specific mechanistic context for Farinosin.

Preclinical Model Applications for Mechanistic Insights (e.g., zebrafish models)